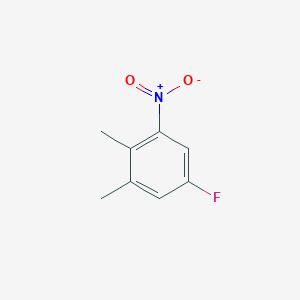
5-Fluoro-1,2-dimethyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-dimethyl-4-fluoronitrobenzene, 5-fluoro-2-nitro-m-xylene, 1,3-dimethyl-5-fluoro-2-nitrobenzene, and benzene, 5-fluoro-1,3-dimethyl-2-nitro .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The exact synthesis process for 5-Fluoro-1,2-dimethyl-3-nitrobenzene is not specified in the search results.Molecular Structure Analysis
The InChI code for 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 . The molecular weight is 169.16 .Physical And Chemical Properties Analysis
5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis of various nitrobenzene derivatives through reactions that might be analogous to those involving 5-Fluoro-1,2-dimethyl-3-nitrobenzene. For example, studies on compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have demonstrated methods for synthesizing nitrobenzene derivatives with high yields, characterizing their structure through X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). These approaches could be applicable to the synthesis and characterization of 5-Fluoro-1,2-dimethyl-3-nitrobenzene.
Chemical Reactivity and Mechanisms
The reactivity of nitro and fluoro substituents in aromatic compounds has been a subject of study, with research examining how these groups influence reactions such as nucleophilic substitution. For instance, investigations into the relative mobilities of nitro groups and fluorine atoms in substituted nitrobenzenes have provided insights into their reactivity and the mechanisms of their reactions with phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2005). Such studies can inform the chemical behavior of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in similar contexts.
Applications in Material Science
Nitrobenzene derivatives have found applications in material science, such as in the synthesis of novel materials with specific electronic or optical properties. Research on the functionalization of silica particles with chromophores and amino groups using reactions involving fluoronitro-substituted aromatic compounds highlights the potential of nitrobenzene derivatives in creating advanced materials (Roth et al., 2006). This suggests avenues for the use of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in the development of new functional materials.
Electronic and Photophysical Properties
The study of the electronic and photophysical properties of nitrobenzene derivatives, including their fluorescence quenching behavior and electron attachment energies, provides a foundation for understanding the potential applications of these compounds in sensors and other electronic devices. For example, research on the dissociative electron attachment to nitrobenzene derivatives has revealed the energies of electron attachment and the formation of negative ions, which are important for applications in electron transport and sensing technologies (Asfandiarov et al., 2007).
Safety and Hazards
5-Fluoro-1,3-dimethyl-2-nitrobenzene is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-fluoro-1,2-dimethyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKOJRWSFHYMMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603034 |
Source


|
| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2-dimethyl-3-nitrobenzene | |
CAS RN |
185207-28-7 |
Source


|
| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

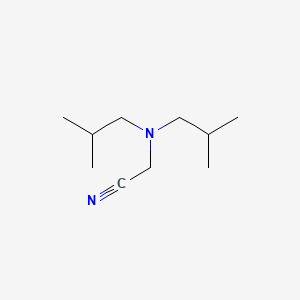


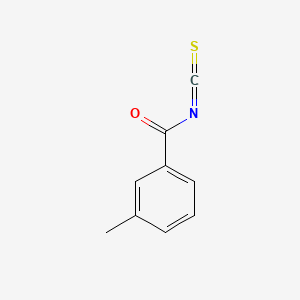

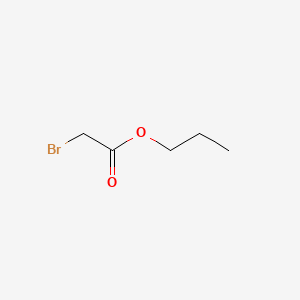


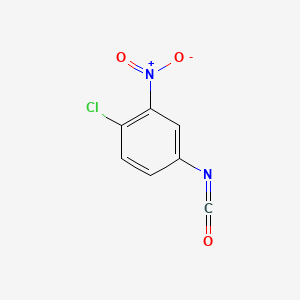



![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)